molecular formula C9H7ClO B3014313 1-Chloro-4-ethynyl-2-methoxybenzene CAS No. 142475-68-1

1-Chloro-4-ethynyl-2-methoxybenzene

Cat. No. B3014313
Key on ui cas rn: 142475-68-1
M. Wt: 166.6
InChI Key: GEHCRAOKMUUIPE-UHFFFAOYSA-N
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Patent
US05182295

Procedure details

Using the procedure of Step C of Preparation 14, 8 g of the product of Step A and 0.46 g of potassium carbonate were reacted to obtain 5.2 g of the expected product.
Name
product
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[C:9][Si](C)(C)C)=[CH:4][C:3]=1[O:14][CH3:15].C(=O)([O-])[O-].[K+].[K+]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[CH:9])=[CH:4][C:3]=1[O:14][CH3:15] |f:1.2.3|

Inputs

Step One
Name
product
Quantity
8 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C#C[Si](C)(C)C)OC
Name
Quantity
0.46 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C#C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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